4'-Chloroacetophenone

Description

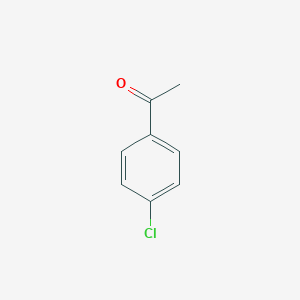

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZYGTVTZYSBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052668 | |

| Record name | 1-(4-Chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Colorless liquid; [MSDSonline] | |

| Record name | 4-Chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

237 °C | |

| Record name | P-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALC, ETHER | |

| Record name | P-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1922 @ 20 °C/4 °C | |

| Record name | P-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.12 [mmHg] | |

| Record name | 4-Chloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

99-91-2 | |

| Record name | p-Chloroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chloroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV4A71K303 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

20-21 °C | |

| Record name | P-CHLOROACETOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4'-Chloroacetophenone CAS number and properties

An In-depth Technical Guide to 4'-Chloroacetophenone

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and derivatization, safety and handling information, and its primary applications.

Chemical Identity and Identifiers

This compound is an aromatic ketone distinguished by a chlorine atom substituted at the para position of the acetophenone (B1666503) structure.

| Identifier | Value |

| CAS Number | 99-91-2[1][2][3][4][5][6] |

| Molecular Formula | C₈H₇ClO[1][3][4][5][6][7][8] |

| Molecular Weight | 154.59 g/mol [1][3][4][5][6][8] |

| IUPAC Name | 1-(4-chlorophenyl)ethanone[3][7] |

| Synonyms | p-Chloroacetophenone, 1-Acetyl-4-chlorobenzene, 4-Acetyl-1-chlorobenzene[3][6][9] |

| InChI Key | BUZYGTVTZYSBCU-UHFFFAOYSA-N[3][7][9] |

| SMILES | CC(=O)C1=CC=C(Cl)C=C1[3][7][9] |

| EC Number | 202-800-7 |

| PubChem CID | 7467[3][6] |

Physicochemical Properties

The properties of this compound make it a versatile reagent in organic synthesis. At room temperature, it exists as a white to pale yellow liquid or solid, depending on the ambient temperature.[1][2][6]

| Property | Value |

| Appearance | Clear colorless to yellowish liquid after melting[2][5][6][7] |

| Melting Point | 14-18 °C[1][2][5][6][9][10] |

| Boiling Point | 232 °C (at 760 mmHg)[1][2][5][6][9][10] |

| Density | 1.192 g/mL at 25 °C[1][2][5][6][9][10] |

| Flash Point | 90 °C (194 °F) - closed cup[1][5][9] |

| Refractive Index (n²⁰/D) | 1.554[1][2][5][7][9] |

| Vapor Pressure | 8 mmHg at 90 °C[2][5][9] |

| Water Solubility | 111 mg/L at 25 °C (slow decomposition)[1][3][5] |

| LogP (Octanol/Water Partition Coefficient) | 2.32[5][10] |

Experimental Protocols

This compound is commonly synthesized via Friedel-Crafts acylation of chlorobenzene (B131634). The following is a representative experimental protocol. Additionally, a protocol for a common derivatization reaction is provided.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This method involves the reaction of chlorobenzene with acetic anhydride (B1165640) or acetyl chloride using a Lewis acid catalyst, such as aluminum trichloride (B1173362).[1]

Methodology:

-

A reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel is charged with a solvent (e.g., dichloroethane) and aluminum trichloride under an inert atmosphere.

-

The mixture is cooled to approximately 5°C.

-

A solution of chlorobenzene and acetyl chloride in the same solvent is added dropwise to the cooled mixture while maintaining the temperature.

-

After the addition is complete, the reaction is stirred for several hours at a controlled temperature.

-

Reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with water and a bicarbonate solution, and then dried over an anhydrous drying agent (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or recrystallization to yield pure this compound.

Caption: Workflow for the Synthesis of this compound.

Protocol 2: Synthesis of this compound Oxime

This protocol details the conversion of this compound to its corresponding oxime, a common derivative in organic synthesis.[11]

Methodology:

-

Dissolve 15.5 grams (approx. 0.1 mole) of this compound in 50 mL of ethyl alcohol in a 250 mL beaker.[11]

-

Prepare a solution of 15 grams (0.214 mole) of hydroxylamine (B1172632) hydrochloride in 30 mL of water and add it to the beaker.[11]

-

Prepare a separate solution of 10 grams (0.25 mole) of sodium hydroxide (B78521) in 30 mL of water and add this to the reaction mixture.[11]

-

Heat the resulting solution for 10 minutes on a hot plate.[11]

-

Cool the reaction mixture to room temperature and pour it into approximately 250 mL of cold water.[11]

-

Acidify the mixture to a pH of 3 to 5 with concentrated hydrochloric acid.[11]

-

Collect the resulting white solid product by filtration, wash it with water, and dry to obtain the crude this compound oxime.[11]

Applications in Research and Development

This compound is a crucial building block in the synthesis of a wide range of organic molecules.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the development of various pharmaceutical compounds.[6][12] Its structure is a common feature in molecules designed for diverse therapeutic targets.

-

Agrochemicals: The compound is pivotal in manufacturing agrochemicals, including herbicides and pesticides.[13] The presence of the chloro-aromatic moiety often enhances the biological activity and stability of the final product.[13]

-

Fine Chemicals: It is used to produce fluorescent whitening agents and other fine chemicals.[1][12]

-

Fragrance and Flavor Industry: Its aromatic properties make it useful in the formulation of certain flavors and fragrances.[6]

Caption: Key Application Areas of this compound.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory or industrial setting.

Hazard Summary:

-

Health Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[10][14] Causes serious eye irritation (Category 2).[10][14] May cause respiratory irritation.[10][14] It is also irritating to the skin.[15]

-

Physical Hazards: It is a combustible liquid with a flash point of 90 °C.[10]

| GHS Hazard Statement | Code |

| Combustible liquid | H227 |

| Harmful if swallowed | H302 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Recommended Safety Precautions:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[10][14][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10] For operations with a risk of inhalation, use a suitable respirator.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[10][16] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10][14]

-

Storage: Store in a well-ventilated, cool, and dry place.[10] Keep the container tightly closed and store in a locked-up area.[10][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

References

- 1. chembk.com [chembk.com]

- 2. This compound | 99-91-2 [chemicalbook.com]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 99-91-2 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 4′-クロロアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. prepchem.com [prepchem.com]

- 12. Page loading... [guidechem.com]

- 13. nbinno.com [nbinno.com]

- 14. echemi.com [echemi.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

physical and chemical properties of 4'-Chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloroacetophenone, also known as p-chloroacetophenone, is an aromatic ketone with the chemical formula C₈H₇ClO.[1] It is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and fine chemical industries.[2][3] This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and is also utilized in the production of fluorescent whitening agents and fragrances.[2][3] Structurally, it consists of an acetophenone (B1666503) molecule substituted with a chlorine atom at the para position of the phenyl ring.[4] Depending on the ambient temperature, it can exist as a white to off-white crystalline solid or a colorless to pale yellow liquid.[3][5]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a comprehensive overview for laboratory and development use.

General Properties

| Property | Value |

| CAS Number | 99-91-2[1] |

| Molecular Formula | C₈H₇ClO[1][6] |

| Molecular Weight | 154.59 g/mol [1][7] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid[1][8][9] |

| Odor | Sweet, mild, hay-like[1] |

Physical Properties

| Property | Value |

| Melting Point | 14-21 °C (lit.)[1][6][7][9] |

| Boiling Point | 230-237 °C (lit.)[6][8][9] |

| 106 °C at 1.33 kPa[9] | |

| 99 °C at 0.93 kPa[9] | |

| Density | 1.192 g/mL at 25 °C (lit.)[1][9] |

| Refractive Index | n20/D 1.554 (lit.)[1][9] |

| Vapor Pressure | 8 mmHg at 90 °C[1][9] |

| Flash Point | 90 °C (194 °F) - closed cup[1][9] |

| LogP (Octanol/Water) | 2.32 at 20 °C[1] |

Solubility

| Solvent | Solubility |

| Water | Insoluble; 111 mg/L at 25 °C (slow decomposition)[1][6][8][9] |

| Organic Solvents | Soluble/Miscible with alcohol, ether, ethanol, methanol, and acetone[5][6][8] |

Spectral Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 2.61 (s, 3H), 7.45 (d, J = 8.5 Hz, 2H), 7.91 (d, J = 8.5 Hz, 2H)[10] |

| ¹³C NMR (CDCl₃) | δ 26.5, 128.9, 129.7, 135.4, 139.6, 196.8[10] |

| IR (KBr) | ν: 1691, 1589, 1399, 1213, 1093, 997, 818, 780 cm⁻¹ (for 2-Chloro-1-(4-chlorophenyl)ethanone, a related compound)[11] |

| UV Absorption (Alcohol) | Maxima at 249 nm (log ε= 4.23), 272 nm (log ε= 2.95), 284 nm (log ε= 2.70)[4] |

| Mass Spectrometry | Atlas of Mass Spectral Data, John Wiley & Sons, New York: 921[4] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene (B131634) with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[12][13][14]

Materials:

-

Chlorobenzene

-

Acetyl chloride (or Acetic Anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

1,2-dichloroethane (solvent)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride and the solvent (e.g., 1,2-dichloroethane).[12] Cool the mixture in an ice bath.

-

Addition of Reactants: Slowly add a mixture of chlorobenzene and acetyl chloride to the cooled AlCl₃ suspension with constant stirring.[12][15] The rate of addition should be controlled to manage the initial exothermic reaction.

-

Reaction: After the addition is complete, the mixture is typically stirred at room temperature for a few hours and then heated to reflux (e.g., 50-60°C) for several hours to ensure the reaction goes to completion.[12][15]

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice or into a mixture of ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride-ketone complex to liberate the product.[15]

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[12]

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[12] The crude this compound can then be purified by vacuum distillation or recrystallization.[12]

Synthesis of this compound Oxime

This protocol demonstrates a typical reaction of the ketone functional group in this compound.

Materials:

-

This compound

-

Hydroxylamine (B1172632) hydrochloride

-

Sodium hydroxide (B78521)

-

Ethyl alcohol

-

Water

-

Hydrochloric acid (concentrated)

-

Beakers, hot plate

Procedure:

-

Dissolution: Dissolve 15.5 grams (approx. 0.1 mole) of this compound in 50 mL of ethyl alcohol in a 250 mL beaker.[16]

-

Addition of Reagents: To this solution, add a solution of 15 grams (0.214 mole) of hydroxylamine hydrochloride dissolved in 30 mL of water.[16]

-

Base Addition: Subsequently, add a solution of 10 grams (0.25 mole) of sodium hydroxide dissolved in 30 mL of water to the beaker.[16]

-

Heating: Heat the resulting solution for 10 minutes on a hot plate.[16]

-

Precipitation: Cool the reaction mixture to room temperature and pour it into approximately 250 mL of cold water.[16]

-

Acidification and Isolation: Acidify the mixture to a pH of 3 to 5 with concentrated hydrochloric acid.[16]

-

Filtration: Collect the resulting white solid product by filtration, wash with water, and dry. This yields the crude 4-chloroacetophenone oxime.[16]

Visualizations

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Caption: General Experimental Workflow for Synthesis and Purification.

Chemical Reactivity and Applications

This compound is a valuable precursor in organic synthesis due to the reactivity of its functional groups—the ketone and the chlorinated aromatic ring.

-

Pharmaceutical Intermediate: It is a key starting material for synthesizing various pharmaceuticals.[2][3] For instance, it is used in the synthesis of intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) like biphenylacetic acid.[17]

-

Agrochemicals: The compound serves as an intermediate in the production of certain pesticides and herbicides.[2][17]

-

Fluorescent Whitening Agents: It is used in the manufacturing of optical brighteners, which are added to detergents and paper products.[3][9]

-

Riot Control Agent: Historically, related compounds like chloroacetophenone have been used as tear gas agents.[1][4]

-

Organic Synthesis: The ketone group can undergo various reactions such as oxidation, reduction, and condensation, while the chloro-substituted ring can participate in nucleophilic aromatic substitution and cross-coupling reactions, making it a versatile building block for more complex molecules.[2]

Safety and Handling

This compound is classified as harmful and an irritant.[9]

-

Hazards: It is harmful if swallowed and causes eye irritation. It can also be irritating to the respiratory system and skin.[9]

-

Handling: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials and sources of ignition.[4][9] It is stable under normal storage conditions.[4]

-

Environmental Hazards: The substance is harmful to aquatic organisms.[18] Do not empty into drains.[18]

This technical guide provides a detailed overview of the physical and chemical properties, synthesis, and applications of this compound, intended to support professionals in research and development.

References

- 1. This compound CAS#: 99-91-2 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 7. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 99-91-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. quora.com [quora.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. prepchem.com [prepchem.com]

- 17. Page loading... [wap.guidechem.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4'-Chloroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4'-Chloroacetophenone (CAS 99-91-2) is an aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with a chlorine atom and an acetyl group, influences its physicochemical properties, including its solubility in different solvents. A thorough understanding of its solubility is crucial for a wide range of applications, from reaction engineering and process design to formulation development and purification.

This guide summarizes the available information on the solubility of this compound and provides detailed methodologies for its experimental determination.

Solubility of this compound

Qualitative Solubility

This compound is generally characterized as being soluble in a range of common organic solvents while exhibiting low solubility in water.[1][2][3][4] Its solubility is dictated by the principle of "like dissolves like," where its aromatic and ketonic nature favors dissolution in solvents with similar polarities.

Based on available data, this compound is known to be soluble in:

-

Alcohols (e.g., Methanol, Ethanol)[2]

-

Ketones (e.g., Acetone)[2]

-

Ethers (e.g., Diethyl ether)

-

Halogenated hydrocarbons

-

Aromatic hydrocarbons

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mole fraction) for this compound in a range of organic solvents at various temperatures. The only consistently reported quantitative value is for its solubility in water.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 111 mg/L[3][5] |

| Methanol | - | Data not available |

| Ethanol | - | Data not available |

| Acetone | - | Data not available |

| Ethyl Acetate | - | Data not available |

| Toluene | - | Data not available |

Note: The absence of quantitative data in organic solvents highlights a knowledge gap in the existing literature and presents an opportunity for further research.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ several well-established methods to determine the solubility of this compound in specific solvents of interest. The following sections detail two common and reliable experimental protocols.

Isothermal Saturation Method followed by Gravimetric Analysis

This classical and straightforward method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a temperature-controlled bath). The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could cause precipitation or further dissolution. The syringe should be fitted with a filter (e.g., a PTFE syringe filter) to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Drying: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound and the solvent to avoid any loss of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the container with the dried this compound residue. The difference in mass corresponds to the amount of solute dissolved in the sampled volume or mass of the solvent.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, g/kg of solvent, or mole fraction).

Isothermal Saturation Method followed by UV/Vis Spectrophotometric Analysis

This method is suitable for compounds that absorb ultraviolet or visible light and can be more rapid than the gravimetric method, especially for analyzing multiple samples.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV/Vis spectrophotometer. The solvent used for the standards should be the same as the one used for the solubility determination to serve as the blank.

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Sample Preparation and Equilibration: Follow steps 1 and 2 as described in the gravimetric method to prepare a saturated solution of this compound at a constant temperature.

-

Sampling and Dilution:

-

Withdraw a known volume of the clear, filtered supernatant.

-

Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the predetermined λmax.

-

Concentration Calculation: Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of this compound in that solvent at the specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the current understanding of the solubility of this compound in organic solvents. While it is qualitatively known to be soluble in common non-polar and polar aprotic and protic organic solvents and has very limited solubility in water, there is a notable absence of specific quantitative solubility data in the scientific literature. The detailed experimental protocols for the isothermal saturation method followed by either gravimetric or UV/Vis spectrophotometric analysis provided herein offer robust approaches for researchers to determine these values in their specific solvent systems. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

spectroscopic data of 4'-Chloroacetophenone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4'-Chloroacetophenone

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental context for this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 2.61 | Singlet | N/A | 3H | -CH₃ (Methyl protons of the acetyl group) |

| 7.45 | Doublet | 8.5 Hz | 2H | Ar-H (Protons ortho to the chlorine atom) |

| 7.91 | Doublet | 8.5 Hz | 2H | Ar-H (Protons ortho to the acetyl group) |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 26.5 | -C H₃ |

| 128.9 | Ar-C (ortho to acetyl group) |

| 129.7 | Ar-C (ortho to chlorine atom) |

| 135.4 | Ar-C (ipso to acetyl group) |

| 139.6 | Ar-C (ipso to chlorine atom) |

| 196.8 | C =O (Carbonyl carbon) |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O stretch (Aryl ketone) |

| ~1589 | Medium | C=C stretch (Aromatic ring) |

| ~1260 | Strong | C-C(=O)-C stretch and bending |

| ~820 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

| ~750 | Medium | C-Cl stretch |

Note: IR peak positions can vary slightly based on the sample preparation method (e.g., liquid film, KBr pellet).

Mass Spectrometry (MS)

The mass spectrum is characterized by several key fragments. The data presented below is from electron ionization (EI) mass spectrometry.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 156 | 8.8 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 154 | 26.7 | [M]⁺ (Molecular ion) |

| 139 | 100.0 | [M-CH₃]⁺ (Loss of a methyl group) |

| 113 | 13.7 | [C₆H₄Cl]⁺ |

| 111 | 42.0 | [C₆H₄Cl]⁺ |

| 75 | 17.2 | [C₆H₃]⁺ |

Interpretation of Spectra

-

¹H NMR: The spectrum displays a singlet at 2.61 ppm corresponding to the three protons of the methyl group.[1] The aromatic region shows two doublets, characteristic of a para-substituted benzene (B151609) ring. The downfield doublet at 7.91 ppm is assigned to the protons ortho to the electron-withdrawing acetyl group, while the upfield doublet at 7.45 ppm corresponds to the protons ortho to the chlorine atom.[1][2][3]

-

¹³C NMR: The spectrum shows six distinct carbon signals. The peak at 196.8 ppm is characteristic of a carbonyl carbon in a ketone.[1] The signal at 26.5 ppm corresponds to the methyl carbon.[1] The remaining four signals in the aromatic region (128.9-139.6 ppm) are consistent with a para-substituted benzene ring.[1]

-

IR: The most prominent absorption is the strong peak around 1685 cm⁻¹, which is indicative of the C=O stretching vibration of an aryl ketone.[4] The presence of aromatic C=C stretching is confirmed by the peak at approximately 1589 cm⁻¹. A strong band around 820 cm⁻¹ suggests para-disubstitution on the benzene ring.

-

MS: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 154, consistent with the molecular weight of this compound.[5][6] The presence of a significant M+2 peak at m/z 156 (approximately one-third the intensity of the M peak) confirms the presence of one chlorine atom. The base peak at m/z 139 corresponds to the stable acylium ion formed by the loss of a methyl group ([M-CH₃]⁺).[5] The fragment at m/z 111 is attributed to the chlorophenyl cation.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.[7]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrometer is typically operated at a frequency of 400 or 500 MHz.[1][7] For ¹³C NMR, a frequency of 100 or 125 MHz is common.[1][7] The spectra are acquired by pulsing the sample with radiofrequency waves in a strong magnetic field and recording the resulting free induction decay (FID), which is then Fourier transformed to produce the spectrum.

-

Data Processing: The acquired spectrum is processed by applying phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm).

IR Spectroscopy

-

Sample Preparation (Liquid Film): Since this compound is a low-melting solid or liquid at room temperature, a simple method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[8] The plates are pressed together to form a thin liquid film.

-

Sample Preparation (KBr Pellet): Alternatively, for a solid sample, 1-2 mg of this compound is finely ground with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[9] The mixture is then pressed under high pressure (several tons) in a die to form a transparent or translucent pellet.[9]

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample (salt plates or KBr pellet) is then placed in the sample holder of the FTIR spectrometer. The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector. The resulting interferogram is Fourier transformed to produce the IR spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[10] The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[5][10]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[10]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. echemi.com [echemi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound(99-91-2) MS spectrum [chemicalbook.com]

- 6. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. This compound | 99-91-2 [chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. rsc.org [rsc.org]

4'-Chloroacetophenone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 4'-Chloroacetophenone (CAS No. 99-91-2), a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Adherence to the following protocols is crucial for ensuring the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a combustible liquid that is colorless to light yellow in appearance.[1][2] It is insoluble in water but miscible with alcohol and ether.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol |

| Melting Point | 14-18 °C (57-64 °F)[5][6] |

| Boiling Point | 232 °C (450 °F)[2][5][6] |

| Flash Point | 90 °C (194 °F) - closed cup[2][4][6] |

| Density | 1.192 g/mL at 25 °C[4][6] |

| Vapor Pressure | 8 mmHg at 90 °C[4][6] |

| Water Solubility | 111 mg/L at 25 °C (slow decomposition)[4] |

| Refractive Index | n20/D 1.554[4][6] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance.[3] It is harmful if swallowed, causes skin irritation, and serious eye damage.[7][8] Inhalation may cause respiratory irritation and can be fatal.[7][9]

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 1207 mg/kg[3] |

| LD50 | Mouse | Intraperitoneal | 100 mg/kg[3] |

| LC50 | Fathead Minnow (Pimephales promelas) | - | 33.2 mg/L (96 h)[2] |

| LC50 | Fathead Minnow (Pimephales promelas) | - | 51.6 mg/l (96 h)[7] |

GHS Hazard Statements:

-

H227: Combustible liquid.[5]

Experimental Protocols for Safety Assessment

The toxicological data presented are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Test Guideline 401, now superseded)

The determination of the oral LD50 value, while no longer the standard, historically followed protocols like the now-deleted OECD Test Guideline 401.[9][10] This method involved the administration of a single dose of the substance to fasted experimental animals (typically rodents).[10]

Methodology:

-

Animal Selection: Healthy, young adult rodents of a single sex are used. If females are used, they should be nulliparous and non-pregnant.[10]

-

Dosage: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[10]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for a set period, typically 14 days.[10]

-

Data Analysis: The LD50 is statistically calculated as the dose expected to cause death in 50% of the test animals.[10]

Modern alternative methods such as the Fixed Dose Procedure (OECD TG 420), Acute Toxic Class Method (OECD TG 423), and Up-and-Down Procedure (OECD TG 425) are now used, which rely on observing clear signs of toxicity rather than death as the primary endpoint and use fewer animals.

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test assesses the potential of a substance to cause localized skin irritation or corrosion.[11]

Methodology:

-

Animal Selection: The albino rabbit is the preferred species.[7][8]

-

Application: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²).[7] An untreated area of skin serves as a control.[7][8]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals over a period of up to 14 days.[7][11]

-

Scoring: The severity of the skin reactions is graded according to a standardized scoring system.[2][4]

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[12]

Methodology:

-

Animal Selection: The albino rabbit is the recommended test animal.[5]

-

Application: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[3][5][13]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[5] The observation period can extend up to 21 days to assess the reversibility of any effects.[12]

-

Scoring: Ocular reactions are scored using a standardized system to evaluate the degree of irritation or corrosion.[12][13] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[3]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7] Ensure that eyewash stations and safety showers are readily accessible.[2]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., PVC).[3] Wear appropriate protective clothing, such as a lab coat or overalls, to prevent skin contact.[2][3]

-

Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[2] If there is a risk of inhalation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator with a Type A filter for organic gases and vapors.[2][3]

Handling Procedures

-

Avoid all personal contact, including inhalation of vapors or mists.[3][7]

-

Wash hands and any exposed skin thoroughly after handling.[2][5]

-

Keep away from open flames, hot surfaces, and sources of ignition.[2][5]

Storage

-

Store in original containers, which may include glass containers or lined metal cans/drums.[3]

-

Incompatible materials to avoid include strong oxidizing agents and strong bases.[2][3]

Caption: Workflow for the safe handling of this compound.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[2][3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available.[3]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2][5]

Caption: First aid decision-making process for exposure incidents.

Fire-Fighting Measures

This compound is a combustible liquid with a slight fire hazard when exposed to heat or flame.[3]

-

Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[2][3] Water spray can be used to cool closed containers.[2]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen chloride gas, and phosgene.[2][3]

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation and wear appropriate PPE.[2]

-

Environmental Precautions: Prevent the substance from entering drains or surface water.[2]

-

Containment and Cleanup: Remove all sources of ignition.[2] Soak up the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[2]

Disposal Considerations

Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations.[3] Do not allow wash water from cleaning equipment to enter drains.[3]

Conclusion

This compound is a valuable chemical intermediate, but it poses significant health hazards. By understanding its properties and adhering to the safety and handling precautions outlined in this guide, researchers and drug development professionals can mitigate the risks and ensure a safe working environment. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before handling this chemical.

References

- 1. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. testinglab.com [testinglab.com]

- 5. oecd.org [oecd.org]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

commercial availability and suppliers of 4'-Chloroacetophenone

An In-depth Technical Guide to 4'-Chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 99-91-2), a versatile chemical intermediate. The document details its commercial availability, physicochemical properties, key applications, and relevant experimental protocols.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large international distributors to specialized manufacturers. It is offered in various grades, purities, and quantities to suit laboratory research and industrial production needs.

| Supplier | Purity | Available Quantities |

| Thermo Fisher Scientific | ≥ 98% | 5 g, 250 g, 1 kg[1][2] |

| Sigma-Aldrich (Merck) | 97% | 5 g, 100 g, 500 g[3] |

| Chem-Impex | ≥ 99% (GC) | 100 g, 250 g, 1 kg, 5 kg, 10 kg, 25 kg[4] |

| US Biological Life Sciences | Highly Purified | 50 g, 100 g, 250 g, 500 g, 1 kg[5] |

| Otto Chemie Pvt Ltd | 98% | Not specified[6] |

| Santa Cruz Biotechnology | Not specified | Not specified[7] |

| Indian Manufacturers | Technical Grade, 99% | Bulk quantities, 200 L drums[8][9] |

| Chinese Manufacturers | ≥ 99% | Inquire for quantities[10][11] |

Pricing varies significantly based on the supplier, purity, and quantity. For instance, prices can range from approximately $18.50 for 100g from some vendors to higher prices for smaller quantities from large distributors.[1][4] Bulk quantities are typically available upon request from manufacturers.[4][8]

Physicochemical and Safety Data

This compound is an aromatic ketone with a chlorine substituent. Its properties make it a useful building block in organic synthesis.

| Property | Value |

| CAS Number | 99-91-2[4] |

| Molecular Formula | C₈H₇ClO[4] |

| Molecular Weight | 154.59 g/mol [9] |

| Appearance | Colorless to pale yellow liquid or white crystalline solid[4][12][13] |

| Melting Point | 14-18 °C[4]; 20-21 °C[14]; 42-44 °C[12] |

| Boiling Point | 232 °C[4]; 237 °C[14] |

| Density | 1.192 g/mL at 25 °C[4] |

| Solubility | Sparingly soluble in water; miscible with alcohol and ether[12][15][16] |

| Purity | Typically ≥ 97-99%[3][9][17] |

| Flash Point | 90 °C (194 °F) - closed cup[3] |

| log Kow (Octanol/Water) | 2.32[14] |

Safety Information: this compound is classified as a combustible liquid and is harmful if swallowed.[18] It causes serious eye irritation and may cause respiratory irritation.[3] It is also known to be a lachrymatory agent (tear gas).[8][14] Appropriate personal protective equipment (PPE), including gloves, and eye protection, should be used when handling this chemical in a well-ventilated area or chemical fume hood.[15][18] It should be stored in a cool, dry, well-ventilated place away from heat and incompatible materials such as strong oxidizing agents and strong bases.[4][18]

Core Applications

This compound is a key intermediate in the synthesis of a wide range of chemical products. Its reactivity makes it valuable in multiple sectors.

-

Pharmaceuticals : It serves as a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[4][13] It is used in the synthesis of compounds such as COX-2 inhibitors.[6]

-

Agrochemicals : The compound is incorporated into some pest control formulations.[4]

-

Fine and Specialty Chemicals : It is used to produce fluorescent whitening agents for detergents, paper, and textiles.[13] It is also an intermediate in the fragrance and flavoring industry.[4]

-

Research and Development : In laboratory settings, it is a common starting material for creating more complex molecules through reactions like Knoevenagel condensation and Suzuki coupling.[3][4]

Caption: Key application areas for this compound.

Experimental Protocols

Detailed methodologies for the synthesis of and reactions involving this compound are crucial for researchers. Below are summaries of cited experimental protocols.

Protocol 1: Synthesis via Palladium-Catalyzed Reaction

This protocol describes the synthesis of this compound from 4-chlorobenzonitrile (B146240) and a methyl source, catalyzed by palladium acetate (B1210297).

Methodology:

-

A Schlenk tube equipped with a magnetic stirring bar is charged with the nitrile (0.4 mmol), an arylboronic acid (0.8 mmol, as a methyl source surrogate in the general procedure), palladium(II) acetate (Pd(OAc)₂, 5 mol%), 2,2'-bipyridine (B1663995) (bpy, 10 mol%), and trifluoroacetic acid (TFA, 10 equiv).[19]

-

Tetrahydrofuran (THF, 2 mL) and water (0.4 mL) are added as solvents under a nitrogen atmosphere.[19]

-

The reaction mixture is stirred vigorously at 80 °C for 36 hours.[19]

-

After cooling to room temperature, the mixture is poured into ethyl acetate (EtOAc, 5 mL).[19]

-

The organic phase is washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 10 mL) and brine (1 x 10 mL).[19]

-

The aqueous layers are combined and back-extracted with EtOAc (3 x 10 mL).[19]

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated under vacuum.[19]

-

The resulting crude product is purified by flash column chromatography (hexane-EtOAc) to yield the desired this compound.[19]

Caption: Workflow for Pd-catalyzed synthesis of this compound.

Protocol 2: Synthesis of 4-Chlorophenylacetic Acid via Willgerodt-Kindler Reaction

This protocol details a reaction using this compound as a starting material to produce an important derivative, 4-chlorophenylacetic acid.

Methodology:

-

Step 1 (Thioamide Formation): A 100 mL three-necked flask is charged with morpholine (B109124) (11.8 mL, 135.6 mmol), this compound (6.0 g, 39 mmol), and sulfur powder (2.0 g, 62.4 mmol).[20] The mixture is refluxed at 127°C for 5 hours. After cooling, 100 mL of ethyl acetate is added, and the mixture is stirred for 30 minutes. The resulting solid, 1-(4-Chlorophenyl)-2-morpholinoethylthione, is collected by filtration.[20]

-

Step 2 (Hydrolysis): The solid intermediate (8.5 g) is added to a 200 mL three-necked flask containing 80 mL of 50% ethanol (B145695). Potassium hydroxide (B78521) (5.6 g, 100 mmol) is added, and the mixture is refluxed for 24 hours.[20]

-

Step 3 (Workup and Isolation): After cooling, 70 mL of water is added. The pH is adjusted to 7 with 6N HCl, and a precipitated solid is removed by filtration. The filtrate's pH is then adjusted to 2 with 6N HCl, causing a large amount of white solid to precipitate. This solid is filtered, washed with water, and dried to yield 4-chlorophenylacetic acid.[20]

References

- 1. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 对氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound suppliers USA [americanchemicalsuppliers.com]

- 6. This compound, 98% this compound, 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 7. scbt.com [scbt.com]

- 8. 4 Chloro Acetophenone CAS 99-91-2 Supplier Manufacturer INDIA [hipuritychem.co.in]

- 9. indiamart.com [indiamart.com]

- 10. 4-Chloroacetophenone 99-91-2, China 4-Chloroacetophenone 99-91-2 Manufacturers, China 4-Chloroacetophenone 99-91-2 Suppliers - J&H Chemical [chemnet.com]

- 11. This compound 99-91-2, China this compound 99-91-2 Manufacturers, China this compound 99-91-2 Suppliers [chemnet.com]

- 12. Page loading... [guidechem.com]

- 13. nbinno.com [nbinno.com]

- 14. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 17. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

The Pivotal Role of 4'-Chloroacetophenone as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloroacetophenone (4-CAP), a halogenated aromatic ketone, stands as a critical and versatile building block in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a reactive ketone group and a chlorinated phenyl ring, makes it an invaluable precursor for a diverse array of high-value chemical entities. This technical guide provides an in-depth exploration of the role of this compound as a key intermediate, with a particular focus on its applications in the pharmaceutical and agrochemical industries. We will delve into key synthetic transformations, present quantitative data for comparative analysis, detail experimental protocols, and visualize complex chemical and biological pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

| Property | Value | References |

| CAS Number | 99-91-2 | [1] |

| Molecular Formula | C₈H₇ClO | [1][2] |

| Molecular Weight | 154.59 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or white crystalline solid | [1] |

| Melting Point | 14-18 °C or 23-25.5 °C | [1] |

| Boiling Point | 232 °C | [3] |

| Purity | ≥ 99% (GC) | [3] |

Applications in Pharmaceutical Synthesis

This compound serves as a cornerstone for the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1] Its structural motifs are frequently incorporated into drugs targeting a range of therapeutic areas.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A prominent application of this compound is in the synthesis of selective COX-2 inhibitors, a class of NSAIDs with reduced gastrointestinal side effects.[4]

Example: Synthesis of Celecoxib (B62257) Analogues

While the direct synthesis of Celecoxib starts from p-methylacetophenone, this compound can be utilized to create potent chlorinated analogues. The general synthetic strategy involves the formation of a 1,3-diketone intermediate followed by cyclization with a substituted hydrazine.[4][5][6]

Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole COX-2 Inhibitor Analogue

-

Step 1: Claisen Condensation. this compound is reacted with a trifluoroacetylating agent, such as ethyl trifluoroacetate, in the presence of a strong base like sodium methoxide (B1231860) in an aprotic solvent (e.g., toluene). This reaction forms the corresponding 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedione.

-

Step 2: Cyclization. The resulting diketone is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent system, such as aqueous ethanol (B145695), to yield the 1,5-diarylpyrazole core structure of the Celecoxib analogue.

Quantitative Data for Related Syntheses

| Intermediate/Product | Starting Material | Key Reagents | Reaction Time | Yield | Purity | References |

| 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | p-Methylacetophenone | Ethyl trifluoroacetate, Sodium hydride | 5 hours | 91% | Not specified | [7] |

| Celecoxib | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 4-Hydrazinobenzenesulfonamide hydrochloride | 10 hours | Not specified | Not specified | [4] |

| 4-Acetylbiphenyl | 4-Bromoacetophenone, Phenylboronic acid | Pd(II)-complex, Cs₂CO₃, TBAB | 6 hours | 88% (conversion) | Not specified | [8] |

| (R)-1-(4-chlorophenyl) ethanol | This compound | Acetobacter sp. CCTCC M209061 | 120 min | ~97% | >99% e.e. | [9] |

Signaling Pathway of COX-2 Inhibition

COX-2 inhibitors exert their anti-inflammatory effects by blocking the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

Synthesis of Chalcones with Biological Activity

This compound readily undergoes Claisen-Schmidt condensation with various aromatic aldehydes to produce chalcones.[10][11][12][13] These α,β-unsaturated ketones are precursors to flavonoids and exhibit a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties.[10][11][12][14]

Experimental Protocol: Synthesis of a Chalcone (B49325) Derivative

-

A mixture of this compound and a substituted benzaldehyde (B42025) (equimolar amounts) is dissolved in ethanol.

-

An aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added dropwise to the stirred mixture at room temperature.

-

The reaction is typically stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

-

The resulting solid chalcone is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Quantitative Data for Chalcone Synthesis

| Product | Starting Aldehyde | Catalyst | Reaction Time | Yield | References |

| Various Chalcones | Substituted Benzaldehydes | NaOH or KOH | 1-4 hours | 50-90% | [10][13] |

Applications in Agrochemical Synthesis

The structural features of this compound make it an ideal starting material for the synthesis of halogenated agrochemicals, which often exhibit enhanced efficacy and persistence.[15]

Synthesis of Fungicides

Derivatives of this compound have shown potent antifungal activity against various phytopathogenic fungi.[16] The synthesis often involves modification of the acetyl group to introduce different functionalities.

Experimental Workflow: From 4'-CAP to Antifungal Agents

Key Synthetic Transformations of this compound

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[17][18][19][20] This reaction is particularly useful for the synthesis of 4-chlorophenylacetic acid, a valuable intermediate.

Experimental Protocol: Willgerodt-Kindler Reaction of this compound

-

A mixture of this compound, morpholine, and elemental sulfur is heated under reflux.[17][18]

-

The reaction progress is monitored, and upon completion, the resulting thiomorpholide is hydrolyzed using a strong base like sodium hydroxide to yield 4-chlorophenylacetic acid.[18]

Quantitative Data for the Willgerodt-Kindler Reaction

| Product | Amine | Reaction Conditions | Yield | References |

| Arylacetic acid thiomorpholides | Morpholine | Microwave irradiation | 55-74% | [21] |

| 4-Chlorophenylacetic acid | Morpholine | Phase-transfer catalysis | Good to excellent | [18] |

Suzuki Coupling

The Suzuki cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. This compound can be coupled with arylboronic acids in the presence of a palladium catalyst to synthesize biaryl ketones, which are important scaffolds in medicinal chemistry.[8]

Experimental Protocol: Suzuki Coupling of this compound

-

A mixture of this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., bipyridine), and a base (e.g., cesium carbonate) is heated in a suitable solvent system (e.g., THF/water).[2]

-

The reaction is carried out under an inert atmosphere (e.g., nitrogen).

-

After the reaction is complete, the product is extracted with an organic solvent and purified by column chromatography.[2]

Quantitative Data for Suzuki Coupling

| Product | Arylboronic Acid | Catalyst System | Reaction Time | Yield | References |

| 4-Acetylbiphenyl | Phenylboronic acid | Pd(II)-complex/Cs₂CO₃/TBAB | 6 hours | 88% (conversion) | [8] |

| Biaryl Ketones | Various arylboronic acids | Pd(OAc)₂/bpy/TFA | 36 hours | 75% | [2] |

Catalytic Transfer Hydrogenation

The ketone functionality of this compound can be selectively reduced to the corresponding alcohol via catalytic transfer hydrogenation, providing access to chiral building blocks.[22]

Experimental Protocol: Catalytic Transfer Hydrogenation

-

This compound is dissolved in a hydrogen donor solvent, typically isopropanol.

-

A catalyst, such as a nickel or ruthenium complex, and a base (e.g., KOH) are added.[22]

-

The mixture is heated under an inert atmosphere.

-

The conversion to 1-(4-chlorophenyl)ethanol (B1581629) is monitored by gas chromatography (GC).[22]

Quantitative Data for Catalytic Transfer Hydrogenation

| Product | Catalyst | Reaction Time | Conversion | References |

| 1-(4-chlorophenyl)ethanol | Nickel complex (2a, 3a) | 1.5 hours | 76% | [22] |

| 1-(4-chlorophenyl)ethanol | Nickel complex (2a, 3a, 3b, 3c) | 6 hours | 99% | [22] |

Applications in the Synthesis of Fine Chemicals

Beyond pharmaceuticals and agrochemicals, this compound is a precursor for various fine chemicals, including fluorescent whitening agents.[1][23] These compounds are added to detergents, textiles, and paper to enhance their brightness.[1]

Conclusion

This compound has firmly established itself as a cornerstone intermediate in synthetic organic chemistry. Its versatility, stemming from its dual reactive sites, allows for the efficient construction of a wide range of complex molecules with significant biological and industrial applications. From life-saving pharmaceuticals to crop-protecting agrochemicals and performance-enhancing fine chemicals, the influence of this compound is far-reaching. The synthetic methodologies outlined in this guide, supported by quantitative data and detailed protocols, underscore the immense value of this intermediate for researchers and professionals in the chemical sciences. Continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel compounds and more efficient synthetic routes, further solidifying its importance in the years to come.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. zenodo.org [zenodo.org]

- 5. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization | Semantic Scholar [semanticscholar.org]

- 6. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 7. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmatutor.org [pharmatutor.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 20. synarchive.com [synarchive.com]

- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 22. researchgate.net [researchgate.net]

- 23. Page loading... [wap.guidechem.com]

The Synthesis of 4'-Chloroacetophenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloroacetophenone is a pivotal intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. Its production has evolved from early chlorination methods to the now-dominant Friedel-Crafts acylation and more contemporary, greener approaches. This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution, and detailed synthetic methodologies for this compound. It includes a comparative analysis of various synthetic routes, complete with quantitative data, detailed experimental protocols, and visualizations of reaction pathways and experimental workflows to aid researchers in selecting and optimizing synthetic strategies.

Introduction and Historical Context

The journey of this compound (4-CAP) synthesis began in the late 19th century. The first documented synthesis is attributed to German chemist Carl Graebe, who in 1871 prepared a chloroacetophenone by passing chlorine through boiling acetophenone. However, the most significant and enduring method for the synthesis of this compound emerged from the groundbreaking work of Charles Friedel and James Mason Crafts. In 1877, they developed the eponymous Friedel-Crafts reaction, a powerful method for the acylation and alkylation of aromatic compounds.

The Friedel-Crafts acylation of chlorobenzene (B131634) with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, has since become the cornerstone of industrial and laboratory-scale production of this compound. Over the decades, research has focused on improving the efficiency, safety, and environmental footprint of this classic reaction, leading to the exploration of various catalysts and reaction conditions.

Comparative Analysis of Synthesis Methods

The choice of synthetic route for this compound depends on factors such as desired yield, purity, scale, cost, and environmental considerations. This section provides a comparative summary of the most common methods, with quantitative data presented for easy comparison.

| Synthesis Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Key Observations |

| Traditional Friedel-Crafts Acylation | AlCl₃ | 1,2-Dichloroethane or excess Chlorobenzene | Reflux | Several hours | Almost quantitative | High, requires purification | Highly efficient, but requires stoichiometric amounts of catalyst and generates significant waste.[1] |

| Ionic Liquid-Catalyzed Acylation | [BMIM]BF₄ / Metal Triflates | Ionic Liquid | Room Temperature (~25) | 1 - 3 hours | ~90 - 98 | High, often with easier purification | Greener alternative with recyclable catalyst and solvent, milder reaction conditions. |

| Oxidation of 1-(4-chlorophenyl)ethanol (B1581629) | Benzyltriphenylphosphonium (B107652) dichromate | Acetonitrile | Not specified | 5 minutes | 94 | Not specified | Rapid and high-yielding oxidation, suitable for specific precursor availability.[2] |

| "One-Pot" Synthesis | Not specified | Not specified | Not specified | Not specified | 47.3 | 98 | A streamlined approach combining multiple steps, though with a moderate yield in the cited example.[3] |

| Aqueous Synthesis | PhSO₂Cl / TEBAC | Water | Room Temperature | 1.5 hours | >99 | Not specified | A green and high-yielding method using a phase transfer catalyst. |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthesis routes of this compound.

Traditional Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)

This protocol describes the classic approach for the synthesis of this compound via Friedel-Crafts acylation of chlorobenzene with acetyl chloride.

Materials:

-

Chlorobenzene

-

Acetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

1,2-Dichloroethane (solvent)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for neutralization)

-